ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
Overview
Description
Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide: is a chemical compound with the molecular formula C9H14N2O4S . This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the following steps:
Formation of the thiadiazine ring: This can be achieved by reacting appropriate precursors containing sulfur and nitrogen atoms under specific conditions.
Esterification: The carboxylic acid group is converted to an ester using ethanol in the presence of a catalyst.
Oxidation: The resulting compound is then oxidized to introduce the dioxo group at the 1,1-position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: Research has indicated that thiadiazine derivatives, including this compound, may have therapeutic applications in treating conditions such as hypertension and diabetes. Further studies are needed to explore its full medical potential.
Industry: In the agricultural industry, thiadiazine derivatives are used as pesticides and herbicides. This compound can be employed in the formulation of these products to enhance their effectiveness.
Mechanism of Action
The mechanism by which ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-ethyl-5-methyl-2H-1,2,4-thiadiazine-4-carboxylate 1,1-dioxide
Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate
Uniqueness: Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxo group at the 1,1-position. This structural feature distinguishes it from other thiadiazine derivatives and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-4-11-6-8(9(12)15-5-2)7(3)10-16(11,13)14/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUAKEUPDLFMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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